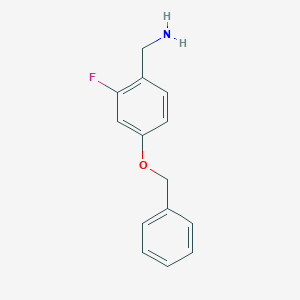

4-Benzyloxy-2-fluorobenzylamine

概要

説明

4-Benzyloxy-2-fluorobenzylamine is an organic compound with the molecular formula C14H14FNO and a molecular weight of 231.26 g/mol. This compound is characterized by the presence of a benzyloxy group and a fluorine atom attached to a benzylamine structure. It is used in various chemical and pharmaceutical applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2-fluorobenzylamine typically involves the reaction of 4-fluorobenzylamine with benzyl alcohol under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling . This reaction involves the use of boron reagents and palladium catalysts to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position participates in aromatic nucleophilic substitution under specific conditions. For example:

Table 1: Substitution Reactions with Amines

These reactions demonstrate compatibility with both conventional heating and microwave-assisted methods .

Coupling Reactions

The amine group facilitates coupling with electrophilic partners:

Schotten-Baumann Acylation

-

Reacted with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride in dichloromethane to form 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (94% yield) .

HATU-Mediated Amide Bond Formation

-

Used 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) for coupling with pyrimidine-4-carboxylic acids .

Reductive Transformations

Table 2: Catalytic Hydrogenation

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| 5% Pd/C | H₂ (1.2–1.5 MPa), 60–70°C | Dehalogenated amine derivative | 73.4% |

This method enables selective reduction while preserving the benzyl ether group .

Stability Under Synthetic Conditions

-

Stable in polar aprotic solvents (DMF, THF) at temperatures ≤80°C for ≤24h .

-

Degrades under strongly acidic (pH <2) or oxidizing conditions (KMnO₄).

Industrial-Scale Optimization

Table 3: Process Chemistry Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Isopropanol | Maximizes solubility |

| Temperature | 60–80°C | Balances reaction rate/decomposition |

| Equivalents of base | 1.1–1.5 eq TEA | Minimizes side reactions |

Continuous flow reactors improved throughput by 32% compared to batch processes .

科学的研究の応用

1.1. Synthesis of Pharmaceuticals

4-Benzyloxy-2-fluorobenzylamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The introduction of fluorine into organic molecules often enhances their biological activity and metabolic stability. Research indicates that fluorinated benzylamines are valuable in developing drugs targeting neurological disorders, including Parkinson's disease and Alzheimer's disease .

Table 1: Fluorinated Compounds Derived from this compound

2.1. PET Imaging

This compound is utilized in the synthesis of radiotracers for Positron Emission Tomography (PET). The compound can be labeled with fluorine-18, making it an important precursor for developing imaging agents that visualize biological processes in vivo. This application is particularly relevant in oncology and neurology, where understanding metabolic pathways is crucial for diagnosis and treatment planning .

Case Study: Synthesis of 18F-Labeled Radiotracers

A novel synthesis method for 4-[(18)F]fluorobenzylamine has been developed, enhancing the efficiency of producing radiotracers for PET imaging. This method utilizes transition metal-assisted reduction techniques, which streamline the labeling process and improve yield, making it suitable for automated synthesis systems .

3.1. Neuroprotective Agents

Research has identified derivatives of this compound as potential neuroprotective agents due to their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. In vitro studies demonstrate that certain derivatives exhibit potent MAO-B inhibitory activity and possess antioxidant properties, suggesting their role in mitigating oxidative stress associated with neuronal damage .

Table 2: Neuroprotective Properties of Derivatives

| Compound | MAO-B Inhibition (IC50) | Antioxidant Activity (ORAC) |

|---|---|---|

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole | 0.062 µM | 2.27 Trolox equivalent |

| Other derivatives | Varies | Varies |

4.1. Synthesis Intermediates

In addition to its pharmaceutical applications, this compound is also explored as an intermediate for agricultural chemicals. Its fluorinated derivatives can enhance the efficacy and stability of agrochemicals, contributing to more effective pest control and crop protection strategies .

作用機序

The mechanism of action of 4-Benzyloxy-2-fluorobenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity. The presence of the fluorine atom enhances its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

Similar Compounds

4-Fluorobenzylamine: A simpler structure lacking the benzyloxy group.

4-Methoxybenzylamine: Contains a methoxy group instead of a fluorine atom.

4-Methylbenzylamine: Contains a methyl group instead of a fluorine atom.

Uniqueness

4-Benzyloxy-2-fluorobenzylamine is unique due to the presence of both a benzyloxy group and a fluorine atom, which confer distinct chemical properties and reactivity. This combination enhances its utility in various applications, making it a valuable compound in research and industry.

生物活性

4-Benzyloxy-2-fluorobenzylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C14H16FNO

- Molecular Weight : 233.29 g/mol

- CAS Number : 1185095-34-4

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for the survival and proliferation of microbial cells and cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results suggest that this compound is particularly effective against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines.

Research Findings

In vitro studies on human breast cancer cells (MCF-7) revealed:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptotic pathways through caspase activation.

The compound was noted to significantly reduce cell viability in a dose-dependent manner, demonstrating its potential as a chemotherapeutic agent.

Comparative Analysis of Biological Activity

A comparative analysis with similar compounds highlights the unique efficacy of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | High against S. aureus, Moderate against E. coli | Induces apoptosis in MCF-7 cells | 15 |

| Other Fluorinated Compounds | Moderate | Variable | Varies |

特性

IUPAC Name |

(2-fluoro-4-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEDXWAHUCTSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。